molecular formula C12H16N2O4 B5192579 N'-(2,5-dimethoxyphenyl)-N-ethyloxamide

N'-(2,5-dimethoxyphenyl)-N-ethyloxamide

Cat. No.: B5192579
M. Wt: 252.27 g/mol
InChI Key: JJJPDNIYXSCNCV-UHFFFAOYSA-N
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Description

N’-(2,5-dimethoxyphenyl)-N-ethyloxamide is an organic compound characterized by the presence of a dimethoxyphenyl group and an ethyloxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dimethoxyphenyl)-N-ethyloxamide typically involves the reaction of 2,5-dimethoxyaniline with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N’-(2,5-dimethoxyphenyl)-N-ethyloxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification steps may involve large-scale chromatography or crystallization techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dimethoxyphenyl)-N-ethyloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N’-(2,5-dimethoxyphenyl)-N-ethyloxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2,5-dimethoxyphenyl)-N-ethyloxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    2,5-dimethoxybenzaldehyde: Another compound with a dimethoxyphenyl group but different reactivity and applications.

Uniqueness

N’-(2,5-dimethoxyphenyl)-N-ethyloxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-4-13-11(15)12(16)14-9-7-8(17-2)5-6-10(9)18-3/h5-7H,4H2,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJPDNIYXSCNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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